1,2-Bis(trifluoromethylsulfonyloxy)ethane
Overview
Description
1,2-Bis(trifluoromethylsulfonyloxy)ethane is a chemical compound with the molecular formula C4H4F6O6S2. It is known for its unique structure, which includes two trifluoromethylsulfonyloxy groups attached to an ethane backbone. This compound is often used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(trifluoromethylsulfonyloxy)ethane can be synthesized through several methods. One common synthetic route involves the reaction of ethylene glycol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(trifluoromethylsulfonyloxy)ethane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethylsulfonyloxy groups are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different products depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
1,2-Bis(trifluoromethylsulfonyloxy)ethane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Biology: The compound is utilized in the modification of biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1,2-Bis(trifluoromethylsulfonyloxy)ethane involves its ability to act as an electrophile in chemical reactions. The trifluoromethylsulfonyloxy groups are highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce trifluoromethyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(trifluoromethanesulfonyloxy)ethane
- 1,2-Bis(trifluoromethylsulfonyl)ethane
- 1,2-Bis(trifluoromethylsulfonyl)oxyethane
Uniqueness
1,2-Bis(trifluoromethylsulfonyloxy)ethane is unique due to its dual trifluoromethylsulfonyloxy groups, which impart high reactivity and stability. This makes it particularly useful in synthetic chemistry for introducing trifluoromethyl groups, which are important in pharmaceuticals and agrochemicals for enhancing bioavailability and metabolic stability .
Biological Activity
1,2-Bis(trifluoromethylsulfonyloxy)ethane (CAS Number: 65100-18-7) is a synthetic compound characterized by the presence of two trifluoromethylsulfonyloxy groups attached to an ethane backbone. This unique structure imparts significant chemical reactivity and potential biological activity. Research into its biological properties has revealed promising applications in various fields, including antimicrobial, antifungal, and anticancer activities.
- Molecular Formula : C4H4F6O6S2
- Molecular Weight : 292.24 g/mol
- Appearance : Colorless to light yellow liquid
- Solubility : Soluble in organic solvents such as dichloromethane and methanol
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethylsulfonyloxy groups are known to enhance the lipophilicity of the compound, facilitating its penetration through cellular membranes. This property allows it to modulate enzyme activities and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can interact with various receptors, potentially influencing neurotransmission and other signaling processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Antifungal Activity
In addition to its antibacterial properties, the compound also shows antifungal activity. Experimental results indicate that it can inhibit the growth of several pathogenic fungi, making it a candidate for further investigation in antifungal therapy.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 16 µg/mL |
Aspergillus niger | 32 µg/mL |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly in breast and lung cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 5.0 |
A549 (Lung Cancer) | 7.5 |
Study on Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial efficacy of this compound was evaluated against clinical isolates of Staphylococcus aureus and Escherichia coli. The study utilized standard broth microdilution methods to determine MIC values. Results indicated that the compound effectively inhibited bacterial growth at relatively low concentrations compared to traditional antibiotics.
Investigation of Anticancer Activity
A recent study assessed the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The results showed that treatment with varying concentrations led to significant cell death after 48 hours, with an IC50 value of 5 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Properties
IUPAC Name |
2-(trifluoromethylsulfonyloxy)ethyl trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O6S2/c5-3(6,7)17(11,12)15-1-2-16-18(13,14)4(8,9)10/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGMTLNPHNLSMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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